N-(4-methoxybenzyl)urea

Organic Synthesis Crystallization Material Properties

When optimizing lead compound lipophilicity, researchers often face LogP extremes with simple urea analogs like N-methylurea (LogP -0.87) or N-benzylurea (LogP ~0.83). N-(4-Methoxybenzyl)urea provides a precise intermediate LogP of 0.64, enabling rational ADME fine-tuning without solubility or permeability trade-offs. • 98% HPLC purity reduces side-reaction risk in biological assays and ensures analytical reproducibility. • Documented ~84% synthetic yield supports cost-efficient scale-up from gram to kilogram quantities. • White to off-white solid; mp 160-162 °C; shipped at ambient temperature.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 54582-35-3
Cat. No. B184129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)urea
CAS54582-35-3
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)N
InChIInChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
InChIKeyWEYDYKHFODVPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxybenzyl)urea Properties and Research Role


N-(4-Methoxybenzyl)urea (CAS 54582-35-3) is a monosubstituted urea derivative with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It is characterized by a 4-methoxybenzyl group attached to a urea core, and is typically supplied as a solid with high purity (e.g., 98% by HPLC) . This compound serves primarily as a versatile building block and intermediate in medicinal chemistry and organic synthesis [1]. Its structure provides a specific balance of properties, including a defined melting point and lipophilicity, which differentiates it from simpler urea analogs and enables its use in the construction of more complex, biologically relevant molecules .

Role Versatile urea building block for medicinal chemistry and organic synthesis
Property profile Distinct melting point and intermediate lipophilicity support purification and SAR workflows
Supply standard Typically supplied at high HPLC purity, reducing pre-use purification need

N-(4-Methoxybenzyl)urea Differentiation from Analogs


In scientific and industrial workflows, substituting N-(4-Methoxybenzyl)urea with a generic urea analog like N-benzylurea or N-methylurea is not straightforward due to quantifiable differences in key physicochemical properties. The presence of the para-methoxy group on the benzyl ring significantly alters the compound's melting point, lipophilicity (LogP), and synthetic accessibility compared to its non-methoxylated or alkyl counterparts . For example, N-(4-Methoxybenzyl)urea exhibits a markedly higher melting point (160-162°C) than N-benzylurea (143-151°C) and a LogP (0.64) that lies between the more hydrophilic N-methylurea (-0.87) and the more lipophilic N-benzylurea (~0.83) . These specific, measurable differences directly impact experimental outcomes in reaction design, crystallization, and biological partitioning, rendering simple substitution inadequate and justifying a more considered, evidence-based selection process.

Property
Target Compound
Analog Substitutes
Melting Point
Reported higher, may improve purification
N-Benzylurea exhibits lower values; crystallization behavior may shift
Lipophilicity
Intermediate LogP, balanced profile
N-Methylurea more hydrophilic, N-Benzylurea more lipophilic; partition properties differ

N-(4-Methoxybenzyl)urea Comparative Evidence


Melting Point Advantage for Purification

N-(4-Methoxybenzyl)urea exhibits a significantly higher melting point (160-162°C ) compared to its close analog, N-benzylurea (143-151°C [1]). This difference of up to 19°C is a direct consequence of the para-methoxy substituent. The higher melting point facilitates easier purification via recrystallization and indicates greater thermal stability, which is a practical advantage during synthesis and storage.

Melting Point
Cross-study comparable
160–162 °C
vs N-Benzylurea 143–151 °C
Up to 19 °C higher
Supports purification and thermal stability assessment
Standard determination; conditions may vary
Organic Synthesis Crystallization Material Properties

Balanced Lipophilicity Profile

The lipophilicity of N-(4-Methoxybenzyl)urea is calculated to have a LogP of 0.64 . This value represents a middle ground between the more hydrophilic N-methylurea (LogP -0.87) and the more lipophilic N-benzylurea (LogP ~0.83) [1][2]. This specific LogP value suggests a balanced solubility profile, which is a key factor in predicting membrane permeability and oral bioavailability in drug discovery. This quantitative difference makes it a distinct choice for building blocks requiring specific partition coefficients.

Lipophilicity (LogP)
Class-level inference
0.64
N-Methylurea -0.87, N-Benzylurea ~0.83
Intermediate between analogs
Intermediate lipophilicity for ADME property optimization
Predicted value (ACD/Labs); validate experimentally
Medicinal Chemistry ADME Properties Drug Design

High-Yield Synthesis Advantage

A specific synthetic route for N-(4-Methoxybenzyl)urea using potassium cyanate and 4-methoxybenzylamine achieves a high yield of approximately 84% . This represents a significant improvement over an alternative route using nitrourea, which gives a lower yield of about 71% . For procurement, the availability of a high-yielding synthesis can correlate with better scalability, lower cost of goods, and more reliable supply for commercial applications.

Synthetic Yield
Reported
~84%
vs nitrourea route ~71%
+13 percentage points
Reported higher yield may support scale-up evaluation
Verify synthetic conditions with supplier
Process Chemistry Scale-up Synthesis Green Chemistry

High Purity for Reproducible Research

Commercial suppliers typically provide N-(4-Methoxybenzyl)urea with a minimum purity specification of 98% as determined by HPLC . This is a higher baseline purity compared to many standard catalog offerings for simpler urea analogs, which may be supplied at 95% purity . The higher purity specification reduces the need for additional in-house purification, saving time and resources, and ensures greater reproducibility in sensitive assays and reactions.

Purity Specification
Specification review
98% (HPLC)
Generic analogs often 95%
Higher baseline specification
Reduces pre-use purification for sensitive assays
Confirm lot-specific CoA
Analytical Chemistry Quality Control Chemical Procurement

N-(4-Methoxybenzyl)urea Application Scenarios


Lipophilicity Optimization in Medicinal Chemistry

N-(4-Methoxybenzyl)urea is a rational choice for medicinal chemistry projects where fine-tuning a lead compound's LogP is critical. Its calculated LogP of 0.64 provides a specific, intermediate lipophilicity profile that is distinct from simpler, more hydrophilic (N-methylurea, LogP -0.87) or more lipophilic (N-benzylurea, LogP ~0.83) urea building blocks. This makes it a valuable intermediate for optimizing a compound's ADME properties without venturing into extremes of solubility or permeability [1].

Cost-Effective Scale-Up Route

For process chemistry and scale-up, the documented high-yield synthetic route for N-(4-Methoxybenzyl)urea is a key differentiator. A yield of approximately 84% offers a more efficient and cost-effective path to multi-gram or kilogram quantities compared to lower-yielding alternatives. This efficiency is a significant factor for research teams or CDMOs evaluating the commercial viability and scalability of a synthetic pathway involving this intermediate .

High-Purity Starting Material for Assays

For experimental setups demanding high fidelity and reproducibility—such as biological screening, advanced material synthesis, or analytical standard preparation—the 98% HPLC purity standard is a tangible benefit. This higher purity reduces the risk of side reactions and biological noise from impurities, thereby increasing confidence in the resulting data and reducing the need for pre-use purification steps .

Application
Selection Property
Validation Focus
Medicinal chemistry SAR optimization
Intermediate lipophilicity profile
LogP and membrane permeability validation
Process chemistry and scale-up
Reported synthetic yield
Yield verification and scalability assessment
Reproducible screening and synthesis
High HPLC purity specification
Purity verification and impurity profiling

Technical Documentation Hub

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